Cas no 908301-61-1 (Acetamide, N-[5-amino-1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]-)

Acetamide, N-[5-amino-1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]- structure
908301-61-1 structure
Product Name:Acetamide, N-[5-amino-1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]-
CAS No:908301-61-1
MF:C11H13N5O
MW:231.253821134567
CID:1955307
PubChem ID:71429072
Update Time:2025-04-21

Acetamide, N-[5-amino-1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[5-amino-1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]-
    • N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide
    • 908301-61-1
    • DTXSID40847774
    • N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
    • Inchi: 1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)
    • InChI Key: CTMBOIJSOVCFTA-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1N=C(N)N(CC2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 231.11201006Da
  • Monoisotopic Mass: 231.11201006Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 85.8Ų
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